

Technical Guide: Spectroscopic Profile of 3,5-Dibromo-2-methoxybenzoic Acid

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Compound of Interest

Compound Name: 3,5-Dibromo-2-methoxybenzoic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **3,5-Dibromo-2-methoxybenzoic acid** ($C_8H_6Br_2O_3$), a halogenated aromatic carboxylic acid.[\[1\]](#)[\[2\]](#) This document details the key spectroscopic data for the identification and characterization of this compound and outlines the general experimental protocols for these analyses.

Physicochemical Properties

A summary of the key physicochemical properties of **3,5-Dibromo-2-methoxybenzoic acid** is presented in the table below.

Property	Value
Molecular Formula	$C_8H_6Br_2O_3$ [1] [2]
Molecular Weight	309.94 g/mol [2]
Monoisotopic Mass	307.86838 Da [1]
SMILES	<chem>COc1cc(Br)c(C(=O)O)cc1</chem> [1]
InChIKey	<chem>GDGFGZWIQSUSAX-UHFFFAOYSA-N</chem> [1]

Spectroscopic Data

The structural elucidation of **3,5-Dibromo-2-methoxybenzoic acid** is achieved through a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Each of these methods provides unique and complementary information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Data

The ¹H NMR spectrum of **3,5-Dibromo-2-methoxybenzoic acid** is expected to show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton.

Proton Type	Expected Chemical Shift (ppm)	Multiplicity	Integration
Aromatic-H	~7.5 - 8.0	d	1H
Aromatic-H	~7.5 - 8.0	d	1H
Methoxy (-OCH ₃)	~3.9	s	3H
Carboxylic Acid (-COOH)	>10	br s	1H

¹³C NMR Data

The ¹³C NMR spectrum is predicted to display eight distinct signals, corresponding to the different carbon environments in the molecule.

Carbon Type	Expected Chemical Shift (ppm)
Carboxylic Acid (-COOH)	~165 - 170
Aromatic C-O	~155 - 160
Aromatic C-Br	~110 - 120
Aromatic C-H	~130 - 140
Aromatic C-COOH	~125 - 135
Methoxy (-OCH ₃)	~55 - 65

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

Functional Group	Characteristic Absorption (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	2500-3300	Broad, Strong
C=O (Carboxylic Acid)	1680-1710	Strong
C=C (Aromatic)	1450-1600	Medium to Weak
C-O (Methoxy/Carboxylic Acid)	1200-1300	Strong
C-Br	500-700	Medium to Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **3,5-Dibromo-2-methoxybenzoic acid**, the mass spectrum will show the molecular ion peak with a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).

Ion/Fragment	m/z	Notes
$[M]^+$	~308, 310, 312	Molecular ion peak with characteristic isotopic pattern for two bromine atoms.
$[M-CH_3]^+$	~293, 295, 297	Loss of a methyl group.
$[M-COOH]^+$	~263, 265, 267	Loss of the carboxylic acid group.
$[M-Br]^+$	~229, 231	Loss of a bromine atom.

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **3,5-Dibromo-2-methoxybenzoic acid** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in an NMR tube.[3]
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz) is utilized.[4]
- 1H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to an internal standard like tetramethylsilane (TMS, δ 0.00).[4]
- ^{13}C NMR Acquisition: A proton-decoupled ^{13}C NMR spectrum is acquired to provide a signal for each unique carbon atom.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

A common method for solid samples is Attenuated Total Reflectance (ATR) FTIR spectroscopy.

- Instrument Preparation: The ATR crystal (e.g., diamond) is cleaned, and a background spectrum is recorded.[5]

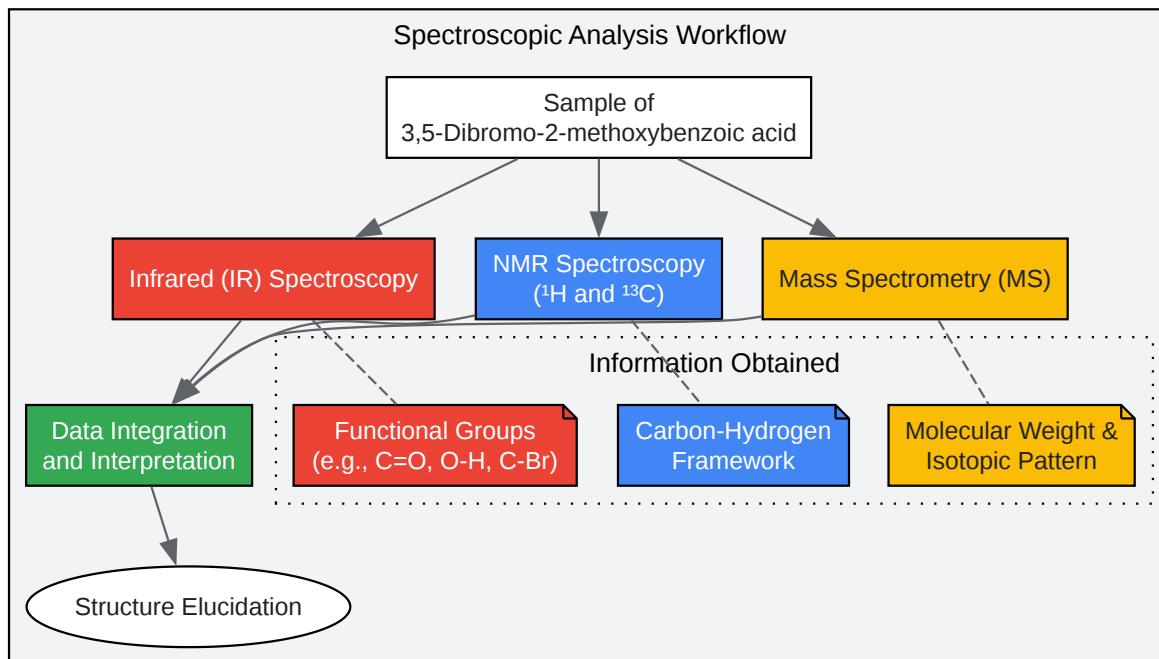
- Sample Application: A small amount of solid **3,5-Dibromo-2-methoxybenzoic acid** is placed directly onto the ATR crystal.[5]
- Data Acquisition: A pressure clamp is used to ensure good contact between the sample and the crystal. The infrared spectrum is then collected, typically in the range of 4000 to 400 cm^{-1} .[3][6] The final spectrum is presented as percent transmittance or absorbance versus wavenumber.[6]

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.[6]
- Instrumentation: An appropriate mass spectrometer (e.g., ESI-QTOF) is used.
- Data Acquisition: The sample is introduced into the ion source, and the mass-to-charge ratios of the resulting ions are measured.

Visualizations

The following diagram illustrates the general workflow for the structural elucidation of an organic compound like **3,5-Dibromo-2-methoxybenzoic acid**, highlighting the complementary nature of the different spectroscopic techniques.



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Caption: Workflow for the structural elucidation of **3,5-Dibromo-2-methoxybenzoic acid**.

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